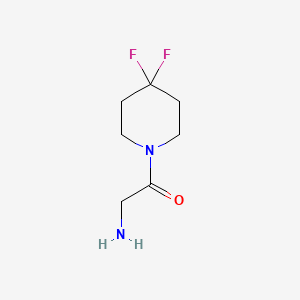

2-AMino-1-(4,4-difluoropiperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-amino-1-(4,4-difluoropiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2N2O/c8-7(9)1-3-11(4-2-7)6(12)5-10/h1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAILTSQNHCUFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substitution of Chloro-Precursors with 4,4-Difluoropiperidine

A prominent method involves the displacement of a chloro group on an ethanone derivative by 4,4-difluoropiperidine under mild conditions at room temperature, typically overnight stirring. The reaction mixture is then partitioned between organic solvents (e.g., dichloromethane) and aqueous solutions (e.g., sodium bicarbonate), followed by drying and purification via column chromatography to isolate the product.

- Reaction conditions: Room temperature, overnight stirring

- Solvents: Dichloromethane (DCM), aqueous sodium bicarbonate (NaHCO3)

- Purification: Silica gel column chromatography

This method ensures the efficient incorporation of the 4,4-difluoropiperidin-1-yl group with good yields and purity.

Multi-Step Synthesis via Nitro Group Reduction

Another approach includes the initial substitution of a chloro-precursor with 4,4-difluoropiperidine, followed by reduction of a nitro group to an aniline intermediate. This aniline can then be further elaborated to the target compound or related quinazoline derivatives.

- Key steps:

- Substitution of chloride with 4,4-difluoropiperidine

- Nitro group reduction to amine

- Further cyclization or functional group transformations

This route has been applied in the synthesis of potent enzyme inhibitors, demonstrating the versatility of the 4,4-difluoropiperidin-1-yl substituent.

Hydrate Formation and Salt Preparation

For pharmaceutical applications, the compound can be converted into stable crystalline forms, such as hydrates or tartrate salts, to improve stability and handling. For example, preparation of a 1.5 hydrate of a related salt involves dissolving the compound in ethanol with L-tartaric acid, followed by crystallization and drying, yielding high purity products with excellent recovery (~97.5%).

Comparative Data Table of Preparation Methods

Research Findings and Observations

Potency and Structural Tolerance: Compounds containing the 2-(4,4-difluoropiperidin-1-yl) substituent maintain high in vitro potency (IC50 < 2.5 nM) in enzyme inhibition assays, indicating that the synthetic incorporation of this moiety is both chemically feasible and pharmacologically beneficial.

Stability Considerations: The formation of hydrates and salts is crucial for pharmaceutical stability, with documented methods yielding crystalline forms that enhance shelf life and handling.

Synthetic Versatility: The nucleophilic substitution approach allows for the introduction of various amines, including 4,4-difluoropiperidine, morpholine, and piperidine derivatives, demonstrating the broad applicability of this synthetic strategy.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino group and difluoropiperidine moiety play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between 2-amino-1-(4,4-difluoropiperidin-1-yl)ethanone and structurally related compounds:

*Predicted pKa based on analogs with similar amine groups .

Key Observations:

Fluorination Effects: The 4,4-difluoropiperidinyl group in the target compound increases lipophilicity compared to hydroxylated (e.g., 2-hydroxyphenyl) or non-fluorinated piperidine/piperazine derivatives. Fluorine’s electron-withdrawing nature may also influence conformational rigidity and binding to biological targets .

Piperidine vs. Piperazine Scaffolds : Piperazine-based analogs (e.g., benzo[d]thiazol-2-yl derivatives) introduce additional hydrogen-bonding sites, which may enhance target affinity but reduce membrane permeability compared to piperidine systems .

Biological Activity

Overview

2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone is a synthetic compound with notable biological activity, particularly in the fields of oncology and neurology. This compound features a unique structure characterized by an amino group and a difluoropiperidine moiety, which contributes to its potential therapeutic applications. Research has indicated that it may act as an inhibitor of KIF18A, a protein associated with cancer cell proliferation and metastasis, making it a candidate for anticancer drug development.

Chemical Structure

The molecular formula of 2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone is . The structural characteristics include:

- Piperidine Ring : Substituted with two fluorine atoms.

- Amino Group : Provides the compound with distinct reactivity.

- Ethanone Moiety : Enhances its biological interactions.

The mechanism of action for 2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone primarily involves its interaction with specific molecular targets. It is hypothesized to inhibit KIF18A, leading to reduced cell viability in various cancer cell lines. The presence of the difluoropiperidine structure enhances its binding affinity to biological targets, potentially influencing various biochemical pathways.

Anticancer Properties

In vitro studies have demonstrated that 2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone exhibits significant cytotoxic effects against multiple cancer cell lines. For example:

These values indicate that the compound is more potent than some established chemotherapeutics like cisplatin in certain contexts.

Apoptosis Induction

Studies suggest that treatment with 2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone leads to increased apoptosis in cancer cells. Cell cycle analysis reveals that the compound causes a dose-dependent increase in sub-G1 phase cells, indicating enhanced apoptotic activity.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- KIF18A Inhibition : A study focusing on KIF18A inhibition revealed that treatment with 2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone resulted in significant reductions in cell viability across various cancer cell lines, supporting its role as a potential anticancer agent .

- Cytotoxicity Assessment : In another study assessing cytotoxicity against breast and colon cancer cell lines, the compound demonstrated superior activity compared to traditional chemotherapeutics, reinforcing its potential for further development .

Research Findings

Recent publications have detailed the synthesis and evaluation of various derivatives of 2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone. These studies often focus on modifying the piperidine ring or ethanone moiety to enhance biological activity and selectivity against cancer cells.

Comparative Analysis

A comparative analysis of similar compounds indicates that the unique difluorination and amino substitution in 2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone may confer enhanced biological properties compared to structurally related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Amino-N-(3-fluorophenyl)acetamide | Aromatic substitution | Antitumor activity |

| 2-Amino-N-(4-methylpiperidin-1-yl)ethanamide | Piperidine derivative | Antidepressant properties |

| 2-Amino-1-(4,4-difluoropiperidin-1-yl)-ethanone | Difluorinated piperidine | Significant anticancer activity |

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-amino-1-(4,4-difluoropiperidin-1-yl)ethanone?

Answer:

A common approach involves reductive amination between 4,4-difluoropiperidine and a suitable α-keto precursor (e.g., 2-oxo-ethylamine derivatives). Key steps include:

- Intermediate formation : React 4,4-difluoropiperidine with ethyl glyoxalate under anhydrous conditions to form the imine intermediate.

- Reduction : Use sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C to reduce the imine to the amine while preserving stereochemistry .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol for high purity (>98%) .

Safety : Handle intermediates in a fume hood due to potential toxicity; refer to SDS guidelines for handling fluorinated amines .

Basic: How can NMR and mass spectrometry be optimized to characterize this compound?

Answer:

- 1H/13C NMR : Use deuterated DMSO to resolve signals from the difluoropiperidine ring (δ 3.2–3.8 ppm for piperidine protons; δ 120–125 ppm for CF2 in 13C). Assign the ethanone carbonyl at δ 205–210 ppm .

- Mass Spectrometry (EI-MS) : Expect a molecular ion peak at m/z 219 (M+H)+. Fragmentation patterns include loss of CO (Δ m/z 28) and cleavage of the piperidine ring .

- Quantitative analysis : Validate purity using HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with UV detection at 254 nm .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- DFT Calculations : Use Gaussian 16 with the B3LYP/6-31G(d) basis set to model the electron-deficient carbonyl group and fluorine’s inductive effects. The LUMO map highlights electrophilic sites at the ethanone carbon .

- Transition State Analysis : Simulate SN2 pathways at the α-carbon using QM/MM hybrid methods (e.g., ORCA). Predict activation energies to optimize reaction conditions (e.g., polar aprotic solvents like DMF) .

- Validation : Cross-check computational results with experimental kinetic data (e.g., Hammett plots) to resolve discrepancies .

Advanced: What strategies resolve contradictions in metabolic stability data for fluorinated piperidine derivatives?

Answer:

- In vitro assays : Perform parallel cytochrome P450 (CYP3A4/2D6) inhibition studies using human liver microsomes. Compare half-life (t1/2) values under varied pH (6.8–7.4) and temperature (37°C vs. 25°C) .

- Isotope Labeling : Use 18O-labeled water in hydrolysis experiments to track degradation pathways (e.g., amide vs. ester cleavage) .

- Data reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers caused by matrix effects in LC-MS/MS datasets .

Basic: What safety protocols are critical for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a respirator (N95) if handling powdered forms .

- Storage : Store at –20°C in amber vials under argon to prevent oxidation. Avoid contact with strong acids/bases due to HF release risk .

- Spill management : Neutralize spills with calcium carbonate and dispose via hazardous waste protocols .

Advanced: How can chiral chromatography resolve enantiomeric impurities in the synthesis?

Answer:

- Column selection : Use a Chiralpak IA-3 column (3 µm, 250 × 4.6 mm) with a mobile phase of hexane/isopropanol (85:15) at 1.0 mL/min .

- Detection : Monitor enantiomers via circular dichroism (CD) at 220 nm or polarimetry.

- Method validation : Achieve resolution (Rs > 2.0) by adjusting column temperature (25–35°C) and injection volume (5–20 µL) .

Advanced: What crystallographic techniques confirm the compound’s solid-state structure?

Answer:

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (ethyl acetate/pentane). Use SHELXL for refinement; expect space group P21/c with Z = 4. Key parameters: R1 < 0.05, wR2 < 0.12 .

- Powder XRD : Compare experimental patterns with Mercury-simulated data to detect polymorphs .

- Thermal analysis : Perform DSC/TGA to correlate crystal packing with melting point (predicted: 145–150°C) .

Advanced: How does fluorination impact the compound’s bioavailability in preclinical models?

Answer:

- LogP determination : Measure partition coefficients (shake-flask method, octanol/water) to assess lipophilicity enhancement from CF2 groups (expected LogP: 1.8–2.2) .

- Permeability assays : Use Caco-2 cell monolayers; compare apparent permeability (Papp) with non-fluorinated analogs. Fluorination typically increases Papp by 30–50% .

- In vivo PK : Administer 10 mg/kg (IV/oral) in rodent models. Calculate AUC0–24h and bioavailability (F > 60% predicted due to fluorination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.